BenchChemオンラインストアへようこそ!

2-Oxoivabradine

HCN4 channel in silico pharmacology impurity safety qualification

2-Oxoivabradine (CAS 1616710-52-1, free base; CAS 1616710-50-9, hydrochloride salt) is a structurally characterized oxidative degradation impurity and process-related impurity of the bradycardic agent ivabradine. Also designated as Ivabradine Inhouse Impurity E, Ivabradine Dione Impurity, or Ivabradine Keto Impurity, it bears the IUPAC name (S)-3-(3-(((3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)(methyl)amino)propyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepine-1,2(3H)-dione and has the molecular formula C27H34N2O6 with a molecular weight of 482.57 g/mol (free base).

Molecular Formula C27H34N2O6
Molecular Weight 482.6 g/mol
CAS No. 1616710-52-1
Cat. No. B8819247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxoivabradine
CAS1616710-52-1
Molecular FormulaC27H34N2O6
Molecular Weight482.6 g/mol
Structural Identifiers
SMILESCN(CCCN1CCC2=CC(=C(C=C2C(=O)C1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC
InChIInChI=1S/C27H34N2O6/c1-28(16-19-11-18-13-23(33-3)24(34-4)14-20(18)19)8-6-9-29-10-7-17-12-22(32-2)25(35-5)15-21(17)26(30)27(29)31/h12-15,19H,6-11,16H2,1-5H3/t19-/m1/s1
InChIKeyYSGOAIHWBZMVOB-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxoivabradine (CAS 1616710-52-1): Chemical Identity, Impurity Classification, and Role in Ivabradine Quality Control


2-Oxoivabradine (CAS 1616710-52-1, free base; CAS 1616710-50-9, hydrochloride salt) is a structurally characterized oxidative degradation impurity and process-related impurity of the bradycardic agent ivabradine [1]. Also designated as Ivabradine Inhouse Impurity E, Ivabradine Dione Impurity, or Ivabradine Keto Impurity, it bears the IUPAC name (S)-3-(3-(((3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)(methyl)amino)propyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepine-1,2(3H)-dione and has the molecular formula C27H34N2O6 with a molecular weight of 482.57 g/mol (free base) [2]. The compound features an additional ketone (oxo) group at the 2-position of the benzoazepine ring relative to the parent drug ivabradine, which structurally distinguishes it from other ivabradine-related impurities and metabolites [3]. It is primarily employed as an analytical reference standard for method development, method validation (AMV), quality control (QC), ANDA filing, and stability-indicating assay development during the pharmaceutical development and commercial manufacture of ivabradine drug substance and finished dosage forms [4].

Why 2-Oxoivabradine Cannot Be Substituted by Other Ivabradine Impurities or Metabolites Without Analytical Verification


Ivabradine impurity standards are not interchangeable within regulated analytical workflows because each impurity possesses a unique combination of chromatographic retention behavior, mass spectrometric signature, and in silico pharmacological profile that is critical for accurate identification and quantification [1]. In forced degradation studies employing HPLC-Q-TOF-MS, the oxidative degradation product designated Ox3 (matching the molecular formula C27H34N2O6 of 2-Oxoivabradine) exhibited a distinct retention time of 5.72 min and a protonated molecular ion [M+H]+ of 471 m/z, which differs from the parent drug ivabradine (RT ~11.60–12.40 min, [M+H]+ = 469 m/z) and from the pharmacologically active N-desmethyl metabolite S-18982 [2]. Furthermore, in silico HCN4 channel inhibition probability for Ox1/2-Oxoivabradine (0.40) is substantially lower than that of ivabradine (0.96) and the N-desmethyl metabolite UV4 (0.94), meaning that misidentification of this impurity as a pharmacologically active species could lead to erroneous bioanalytical or stability conclusions [2]. These compound-specific differences in retention, mass, and predicted pharmacology render direct substitution of 2-Oxoivabradine with any other ivabradine-related compound analytically invalid and scientifically indefensible in regulated pharmaceutical testing.

Quantitative Differentiation Evidence for 2-Oxoivabradine (CAS 1616710-52-1) Against Closest Comparators


HCN4 Channel Inhibition Probability: 2-Oxoivabradine (Ox3) vs. Ivabradine vs. N-Desmethyl Ivabradine (UV4)

In silico target prediction using SwissTargetPrediction demonstrated that 2-Oxoivabradine (identified as oxidative degradation product Ox3 in forced degradation studies) has a markedly lower probability of inhibiting the HCN4 cardiac pacemaker channel (0.40) compared to the parent drug ivabradine (0.96) and the active N-desmethyl metabolite UV4 (0.94) [1]. This 2.4-fold reduction versus ivabradine indicates that the 2-oxo modification substantially attenuates the primary pharmacological mechanism, which has direct implications for impurity qualification under ICH Q3A/Q3B guidelines.

HCN4 channel in silico pharmacology impurity safety qualification

Lipophilicity (logP) Differentiation: 2-Oxoivabradine vs. Ivabradine and Degradation Products

The calculated logP of 2-Oxoivabradine (Ox3) has not been directly reported; however, structural analysis and comparative data from the forced degradation study place it among the low-lipophilicity degradation products. The structurally related oxidative fragment Ox1 (m/z 294, containing the oxidized benzoazepine moiety) exhibits a logP of 0.57 ± 0.74, representing a 5.6-fold reduction from ivabradine's logP of 3.18 ± 0.38 [1]. The N-oxide derivative Ox5 (m/z 485) has a logP of 1.26 ± 0.74, while the active metabolite UV4 has a logP of 2.43 ± 0.38 [1]. The introduction of the additional ketone group at the 2-position of the benzoazepine ring in 2-Oxoivabradine is expected to reduce logP relative to ivabradine through increased hydrogen-bond acceptor capacity, consistent with the general trend observed across all oxidative degradation products of ivabradine.

logP lipophilicity chromatographic retention bioavailability prediction

Aqueous Solubility Differentiation: 2-Oxoivabradine Class vs. Ivabradine

The predicted aqueous solubility for oxidative degradation products of ivabradine shows a marked decrease relative to the parent drug. Ivabradine has a predicted aqueous solubility of 3.51 -log(mol/L) ± 0.70, while structurally related oxidative degradation products Ox1 (m/z 294) exhibits 0.98 -log(mol/L) ± 0.70 and Ox4 exhibits 1.36 -log(mol/L) ± 0.70 [1]. This represents a 3.6-fold and 2.6-fold reduction in predicted solubility, respectively [1]. The N-oxide Ox5 shows 2.39 -log(mol/L) ± 0.70, while the photolytic product UV1 shows 0.90 -log(mol/L) ± 0.70 [1]. Although directly measured solubility data for 2-Oxoivabradine (Ox3) were not reported, the compound belongs to the same low-solubility oxidative degradation class as Ox1 and UV1.

aqueous solubility formulation impact dissolution testing

CYP Enzyme Interaction Profile: 2-Oxoivabradine vs. Ivabradine

In silico cytochrome P450 inhibition predictions revealed that 2-Oxoivabradine (Ox3) is classified as a non-inhibitor of CYP2D6 (84.0% confidence accuracy) and a non-inhibitor of CYP3A4 (86.0% confidence accuracy), in contrast to the parent drug ivabradine which is predicted as an inhibitor of both CYP2D6 (57.0% accuracy) and CYP3A4 (74.0% accuracy) [1]. None of the tested degradation products showed predicted mutagenicity in the Ames test, and no inhibition of CYP2C9, CYP2C19, or CYP1A2 was predicted for any degradation product [1]. The CYP3A4 inhibition probability of 2-Oxoivabradine (non-inhibitor at 86% confidence) differs from the N-oxide Ox5 (inhibitor, 62.0% accuracy) and the metabolite UV4 (inhibitor, 76.0% accuracy), providing a distinctive metabolic interaction fingerprint [1].

CYP3A4 drug-drug interaction metabolic safety in silico toxicology

Mass Spectrometric Fingerprint: 2-Oxoivabradine vs. Ivabradine and Other Oxidative Degradation Products

High-resolution mass spectrometric analysis of forced degradation samples identified 2-Oxoivabradine (Ox3, molecular formula C27H34N2O6) with a measured [M+H]+ of 471.2718 m/z and characteristic fragment ions at 177, 192, 206, and 248 m/z, confirming the incorporation of an additional oxygen atom relative to ivabradine (measured [M+H]+ = 469.2775 m/z) [1]. The mass error for Ox3 was -0.0228 m/z, with fragment ion mass errors ranging from -0.0041 to -0.0071 m/z [1]. This mass spectrometric signature is distinct from the N-oxide Ox5 ([M+H]+ at 485.2667 m/z, fragments at 177, 206, 262 m/z) and the small oxidative fragment Ox1 ([M+H]+ at 294.1384 m/z, fragments at 175, 191, 206 m/z) [1]. The unique combination of precursor ion mass, fragment ion pattern, and accurate mass measurement provides definitive structural confirmation of the 2-oxo modification on the benzoazepine ring.

HR-MS/MS mass accuracy degradation product identification LC-Q-TOF-MS

Recommended Application Scenarios for 2-Oxoivabradine (CAS 1616710-52-1) Based on Verified Quantitative Evidence


Stability-Indicating HPLC Method Development and Validation for ANDA Submissions

2-Oxoivabradine serves as a critical oxidative degradation marker in the development of stability-indicating RP-HPLC methods for ivabradine drug substance and finished product [1]. Its distinct HR-MS/MS fingerprint ([M+H]+ 471.2718 m/z, fragment ions 177, 192, 206, 248 m/z) enables unambiguous peak identification during forced degradation studies, particularly under oxidative stress conditions (3%–15% H2O2) where it is formed as degradation product Ox3 at a retention time of 5.72 min [1]. Methods such as the recently published stability-indicating HPLC method with QDa and PDA detectors have demonstrated the capability to separate 2-Oxoivabradine-related N-oxide diastereomers from the parent drug and other process-related impurities [2]. The compound's predicted CYP safety profile (non-inhibitor of CYP2D6 at 84.0% confidence, non-inhibitor of CYP3A4 at 86.0% confidence) supports its qualification as a specified impurity with established safety margins [1].

Quality Control Release Testing and Batch-to-Batch Consistency Monitoring

Pharmaceutical quality control laboratories utilize 2-Oxoivabradine as a qualified reference standard for quantitative impurity determination in ivabradine API and finished dosage forms [1]. With a characterized molecular formula (C27H34N2O6, MW 482.57 g/mol free base) and supplied at NLT 98% purity with full certificate of analysis, this standard enables accurate quantification against ICH Q3A thresholds [2]. The compound's distinct logP class (predicted <2.0 vs. ivabradine at 3.18) and solubility profile necessitate method-specific system suitability criteria to ensure adequate resolution, making a dedicated reference standard essential rather than relying on in-class surrogates [3].

Structural Elucidation and Identification of Unknown Degradation Products in Stress Testing

During comprehensive forced degradation studies of ivabradine per ICH Q1A(R2) guidelines, 2-Oxoivabradine provides a structurally confirmed reference point for the identification of unknown oxidative degradation products by LC-HR-MS/MS [1]. Its characteristic fragmentation pattern (precursor 471 m/z → fragments at 177, 192, 206, 248 m/z) serves as a diagnostic fingerprint for 2-oxo-substituted benzoazepine derivatives [1]. In silico toxicological assessment indicates Ames-negative mutagenicity and absence of CYP2C9, CYP2C19, and CYP1A2 inhibition, information that is directly applicable to the structure-based toxicological qualification of unidentified degradants sharing structural similarity [1].

Regulatory Dossier Support: DMF, ANDA, and Pharmacopeial Monograph Development

2-Oxoivabradine reference standard supports regulatory submission packages including Drug Master Files (DMFs) and Abbreviated New Drug Applications (ANDAs) for generic ivabradine products [1]. As no official impurities are published for ivabradine in major pharmacopeias, the characterized analytical data for 2-Oxoivabradine—including HR-MS accurate mass, chromatographic retention, and in silico safety predictions—provide essential evidence for the identification, control strategy, and safety qualification of this specified impurity [2]. The regulatory-compliant characterization data (COA with structure elucidation by NMR and MS) offered by certified reference standard suppliers ensures traceability and audit readiness for ANDA review [3].

Quote Request

Request a Quote for 2-Oxoivabradine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.